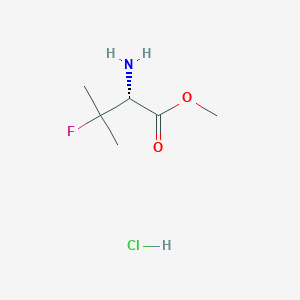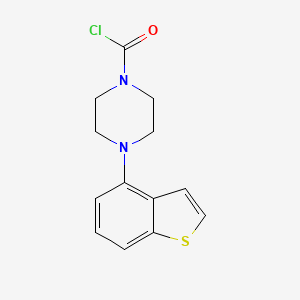
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring through a carbonyl chloride group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride typically involves the reaction of 1-benzothiophen-4-ylpiperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the carbonyl chloride group. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols and Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiophen-4-ylpiperazine hydrochloride: A structurally similar compound with potential biological activity.
Brexpiprazole: A compound with a similar piperazine moiety, used as an antipsychotic agent.
Uniqueness
4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is unique due to its carbonyl chloride group, which allows for a wide range of chemical modifications and applications. This structural feature distinguishes it from other similar compounds and enhances its versatility in scientific research .
Propiedades
Fórmula molecular |
C13H13ClN2OS |
|---|---|
Peso molecular |
280.77 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C13H13ClN2OS/c14-13(17)16-7-5-15(6-8-16)11-2-1-3-12-10(11)4-9-18-12/h1-4,9H,5-8H2 |
Clave InChI |
OBBOYKSESXIIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C3C=CSC3=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


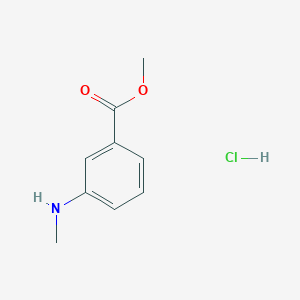
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
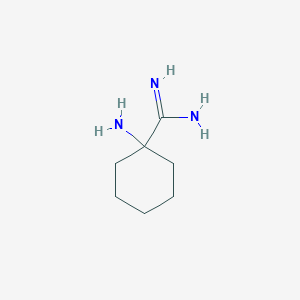
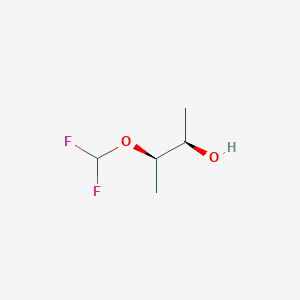
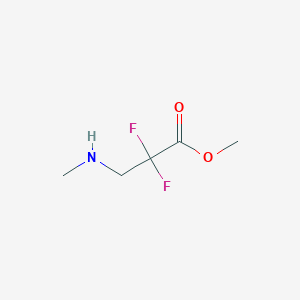
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)

![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
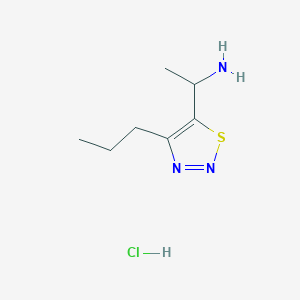

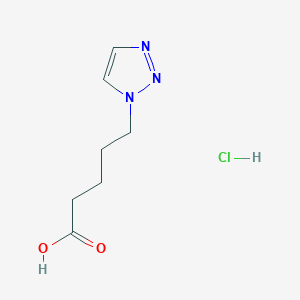
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
